3-Benzyloxy-4-methoxybenzaldehyde is an organic compound with the molecular formula and a CAS number of 6346-05-0. It features a benzaldehyde functional group, which is characterized by a carbonyl group adjacent to a benzene ring, and it includes both methoxy and benzyloxy substituents. The compound is typically presented as a pale yellow to light brown solid and has been noted for its aromatic properties and potential applications in organic synthesis and pharmaceuticals .
-BOMBA serves as a valuable building block for synthesizing various complex organic molecules. Its reactive aldehyde group and protected methoxy and benzyloxy functionalities allow for selective modifications and attachment to other chemical moieties. This versatility makes 3-BOMBA a useful precursor for diverse target molecules, including:
-BOMBA can act as a synthetic intermediate in the preparation of more complex molecules. Its functional groups enable selective transformations to generate desired chemical structures. For instance, researchers can utilize 3-BOMBA to synthesize:
Research indicates that 3-Benzyloxy-4-methoxybenzaldehyde exhibits notable biological activities. It has been evaluated for its antimicrobial properties, particularly in the synthesis of chalcone derivatives, which have shown significant activity against various bacterial strains . Additionally, studies suggest that compounds derived from it may possess anti-inflammatory and anticancer properties, although more research is needed to fully elucidate these effects.
Several methods exist for synthesizing 3-Benzyloxy-4-methoxybenzaldehyde:
3-Benzyloxy-4-methoxybenzaldehyde finds applications in:
Interaction studies involving 3-Benzyloxy-4-methoxybenzaldehyde have focused on its behavior in biological systems. For instance, its interactions with enzymes or receptors can provide insights into its mechanism of action as an antimicrobial agent. Additionally, studies on its solubility and stability in various solvents are essential for formulating effective pharmaceutical preparations.
Several compounds share structural similarities with 3-Benzyloxy-4-methoxybenzaldehyde. Here are a few notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Benzyloxy-3-methoxybenzaldehyde | Similar substitution pattern but different position | Often used in similar synthetic pathways |
3-Methoxybenzaldehyde | Lacks the benzyloxy group | More straightforward synthesis; fewer biological studies |
4-Methoxybenzaldehyde | Lacks the benzyloxy group; simpler structure | Commonly used as a starting material in organic synthesis |
The uniqueness of 3-Benzyloxy-4-methoxybenzaldehyde lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its ability to form diverse derivatives enhances its utility in synthetic chemistry and medicinal applications.
3-Benzyloxy-4-methoxybenzaldehyde features a benzaldehyde core substituted at the 3- and 4-positions with benzyloxy and methoxy groups, respectively. The IUPAC name for this compound is 4-methoxy-3-(phenylmethoxy)benzaldehyde, and its systematic structure is represented by the SMILES notation COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2
. The InChIKey VQVQZFHUXRSRBZ-UHFFFAOYSA-N
confirms its unique stereoelectronic configuration.
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{C}{15}\text{H}{14}\text{O}_3 $$ | |
Molecular Weight | 242.27 g/mol | |
CAS Number | 6346-05-0 | |
XLogP3-AA | 2.3 (estimated) |
The benzyloxy group enhances lipophilicity, while the methoxy group contributes to electron-donating effects, influencing reactivity in electrophilic substitution reactions.